molecular formula C7H15NO B3165563 1-(Oxan-2-yl)ethan-1-amine CAS No. 90048-32-1

1-(Oxan-2-yl)ethan-1-amine

Cat. No. B3165563
CAS RN: 90048-32-1
M. Wt: 129.2 g/mol
InChI Key: ZAZPZBYFJCQFDP-UHFFFAOYSA-N
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Description

“1-(Oxan-2-yl)ethan-1-amine” is a chemical compound with the CAS Number: 40500-01-4 . It has a molecular weight of 129.2 . It is typically found in liquid form .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H15NO . Its average mass is 129.200 Da and its monoisotopic mass is 129.115356 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 129.2 g/mol . It is typically found in liquid form .

Scientific Research Applications

Oxidation Processes and Environmental Applications

  • Oxidative Degradation : Studies have shown that amines, including structures similar to 1-(Oxan-2-yl)ethan-1-amine, can be oxidized by ferrate(VI) and ferrate(V), which are powerful oxidants used in the degradation of organic compounds in water treatment processes (Sharma, 2013).

Carbon Capture and Sequestration

  • CO2 Capture : Aqueous amines are extensively studied for their ability to capture CO2, highlighting the relevance of this compound in environmental applications. Computational models provide insights into the effectiveness of amines in capturing CO2, which is critical for mitigating climate change impacts (Yang et al., 2017).

Organic Synthesis and Catalysis

  • Reductive Amination : The process of reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent, is crucial in synthesizing primary, secondary, and tertiary alkyl amines. This reaction mechanism, where this compound could potentially be used as a substrate or product, underlines its importance in pharmaceuticals, agrochemicals, and materials science (Irrgang & Kempe, 2020).

Advanced Oxidation Processes

  • Degradation of Nitrogen-Containing Compounds : Advanced oxidation processes (AOPs) have been effective in mineralizing nitrogen-containing compounds, demonstrating the potential of using this compound in studies focusing on the degradation of pollutants and improving water treatment technologies (Bhat & Gogate, 2021).

Safety and Hazards

The safety information for “1-(Oxan-2-yl)ethan-1-amine” includes several hazard statements: H227, H314, H335 . Precautionary statements include P210, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

1-(oxan-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(8)7-4-2-3-5-9-7/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZPZBYFJCQFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301267587
Record name Tetrahydro-α-methyl-2H-pyran-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301267587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90048-32-1
Record name Tetrahydro-α-methyl-2H-pyran-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90048-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-α-methyl-2H-pyran-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301267587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(oxan-2-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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